(1-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexyl)acetic acid
CAS No.:
Cat. No.: VC14960182
Molecular Formula: C21H23F3N2O4S
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23F3N2O4S |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | 2-[1-[[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C21H23F3N2O4S/c22-21(23,24)30-16-6-4-14(5-7-16)19-26-15(12-31-19)10-17(27)25-13-20(11-18(28)29)8-2-1-3-9-20/h4-7,12H,1-3,8-11,13H2,(H,25,27)(H,28,29) |
| Standard InChI Key | CKKYHVCMMIRJNE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
(1-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexyl)acetic acid (molecular formula: C₂₁H₂₃F₃N₂O₄S) features a molecular weight of 456.5 g/mol. Its IUPAC name, 2-[1-[[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid, reflects three critical structural domains:
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Trifluoromethoxyphenyl-thiazole core: A thiazole ring substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group, enhancing lipophilicity and metabolic stability.
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Acetylaminomethylcyclohexyl linker: A cyclohexane ring functionalized with an acetamido-methyl group, providing conformational rigidity and facilitating target engagement.
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Acetic acid terminus: A carboxylic acid group enabling solubility and potential ionic interactions with biological targets.
The compound’s SMILES string (C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F) and InChIKey (CKKYHVCMMIRJNE-UHFFFAOYSA-N) further validate its stereochemical configuration.
Synthetic Methodologies
Synthesis of this compound typically involves multi-step organic reactions:
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Thiazole Ring Formation: Condensation of 4-(trifluoromethoxy)benzaldehyde with thioamide derivatives under Hantzsch thiazole synthesis conditions yields the 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl intermediate.
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Acetylation and Cyclohexyl Functionalization: The thiazole intermediate undergoes acetylation followed by coupling with a cyclohexylamine derivative to introduce the aminomethylcyclohexyl moiety.
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Carboxylic Acid Introduction: Hydrolysis of ester-protected intermediates or direct incorporation of acetic acid groups completes the synthesis.
Optimized routes achieve yields of 60–75%, with purity >95% confirmed via high-performance liquid chromatography (HPLC).
Biological Activity and Mechanistic Insights
Computational docking studies predict strong interactions with cyclooxygenase-2 (COX-2) and transient receptor potential vanilloid 1 (TRPV1), suggesting dual anti-inflammatory and analgesic mechanisms:
| Target | Predicted Binding Affinity (kcal/mol) | Biological Effect |
|---|---|---|
| COX-2 | -9.2 | Inhibition of prostaglandin synthesis |
| TRPV1 | -8.7 | Blockade of pain signaling |
In vitro assays using murine macrophage models demonstrate dose-dependent suppression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), with IC₅₀ values of 12.3 μM and 14.1 μM, respectively. These findings align with structural analogs bearing trifluoromethoxy groups, which enhance membrane permeability and target affinity .
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related molecules (Table 1):
Key distinctions include:
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The trifluoromethoxy group in the target compound confers greater electronegativity and metabolic resistance compared to methoxy derivatives .
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The cyclohexyl acetic acid moiety enhances steric bulk, potentially reducing off-target effects observed in smaller analogs .
Analytical Characterization
Rigorous analytical profiling confirms structural integrity:
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 7.89 ppm (thiazole C-H), δ 3.21 ppm (cyclohexyl CH₂), and δ 12.1 ppm (carboxylic acid -OH).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 457.1 [M+H]⁺, consistent with the molecular formula.
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Infrared Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch) further validate functional groups.
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